2-(2-Methyloxiranyl)thiazole

Description

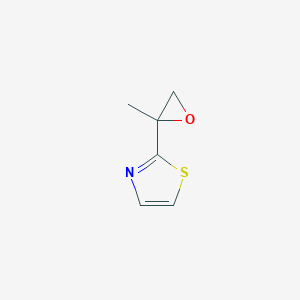

2-(2-Methyloxiranyl)thiazole (CAS: 216503-31-0) is a heterocyclic compound with the molecular formula C₆H₇NOS and a molar mass of 141.19 g/mol. Its structure features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted with a 2-methyloxiranyl (epoxide) group. The compound’s density is reported as 1.288 g/cm³, and its synthetic routes likely involve modifications of classic thiazole synthesis methods, such as the Hantzsch reaction .

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

2-(2-methyloxiran-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H7NOS/c1-6(4-8-6)5-7-2-3-9-5/h2-3H,4H2,1H3 |

InChI Key |

DGJPPIRCJMUOOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent-Driven Structural and Functional Variations

Thiazole derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., bromine in 9c): Enhance antifungal activity by improving target binding .

- Hydrazinyl/Acetylene Moieties (e.g., compound 7): Introduce H-bonding capacity, improving solubility and crystal stability .

- Epoxide Group (this compound): May confer reactivity useful in covalent inhibitor design .

Key Insights :

- Antifungal Activity : Compound 9c’s bromophenyl group enhances π-π stacking with fungal enzyme targets .

- Enzyme Induction: 2-Phenylbenzothiazoles with 4'-substituents (e.g., cyano) show organ-selective effects .

- HIV-1 RT Inhibition : Methoxyphenyl substitutions at the thiazole’s 4-position improve dual inhibitory capacity .

Pharmacological and Toxicological Considerations

- Cytotoxicity: Thiazole derivatives like those in exhibit low toxicity against normal cells (e.g., MRC-5), suggesting a favorable therapeutic index .

- Structural Stability: Non-planar thiazoles (e.g., compound 7) with H-bonding networks show improved pharmacokinetic profiles compared to planar analogs .

- Epoxide Reactivity : this compound’s epoxide group may pose metabolic challenges but could be leveraged for targeted covalent drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.